N-(5-Fluoro-1H-benzo[d]imidazol-6-yl)formamide
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Overview
Description
N-(5-Fluoro-1H-benzimidazol-6-yl)formamide is a chemical compound with the molecular formula C8H6FN3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 5-position of the benzimidazole ring and a formamide group at the 6-position makes this compound unique. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of N-(5-Fluoro-1H-benzimidazol-6-yl)formamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1H-benzimidazole and formamide.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst. Common catalysts include acids or bases that facilitate the formation of the formamide group.
Chemical Reactions Analysis
N-(5-Fluoro-1H-benzimidazol-6-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-(5-Fluoro-1H-benzimidazol-6-yl)formamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Material Science: It is utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-1H-benzimidazol-6-yl)formamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins or enzymes, leading to the modulation of their activity. The formamide group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
N-(5-Fluoro-1H-benzimidazol-6-yl)formamide can be compared with other benzimidazole derivatives, such as:
N-(5-Chloro-1H-benzimidazol-6-yl)formamide: Similar structure but with a chlorine atom instead of fluorine.
N-(5-Methyl-1H-benzimidazol-6-yl)formamide: Contains a methyl group instead of fluorine.
N-(5-Nitro-1H-benzimidazol-6-yl)formamide: Contains a nitro group instead of fluorine.
The presence of the fluorine atom in N-(5-Fluoro-1H-benzimidazol-6-yl)formamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it distinct from its analogs .
Properties
CAS No. |
117275-50-0 |
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Molecular Formula |
C8H6FN3O |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
N-(6-fluoro-1H-benzimidazol-5-yl)formamide |
InChI |
InChI=1S/C8H6FN3O/c9-5-1-7-8(11-3-10-7)2-6(5)12-4-13/h1-4H,(H,10,11)(H,12,13) |
InChI Key |
XFOIAXAZABKLRJ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1F)NC=O)N=CN2 |
Canonical SMILES |
C1=C2C(=CC(=C1F)NC=O)N=CN2 |
Synonyms |
Formamide, N-(6-fluoro-1H-benzimidazol-5-yl)- (9CI) |
Origin of Product |
United States |
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